3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 22494-43-5
Cat. No.: VC7212576
Molecular Formula: C13H9FO3
Molecular Weight: 232.21
* For research use only. Not for human or veterinary use.
![3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - 22494-43-5](/images/structure/VC7212576.png)
Specification
CAS No. | 22494-43-5 |
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Molecular Formula | C13H9FO3 |
Molecular Weight | 232.21 |
IUPAC Name | 5-(3-fluorophenyl)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |
Standard InChI Key | IGUSMAQARLWHHZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, reflecting its biphenyl backbone with substituents at specific positions. Its molecular formula, C₁₃H₉FO₃, corresponds to a molecular weight of 232.21 g/mol . The structure consists of two benzene rings connected by a single covalent bond (biphenyl system), with functional groups strategically placed to influence electronic and steric properties (Figure 1).
Table 1: Structural comparison with related biphenyl derivatives
Biochemical and Pharmacological Relevance
Enzyme Inhibition and Structure-Activity Relationships (SAR)
The PMC study on α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors provides critical insights into the SAR of biphenyl carboxylic acids. Key findings applicable to the title compound include:
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Essential pharmacophores: The hydroxyl and carboxylic acid groups are indispensable for ACMSD inhibition. Removal of either group (as in analogs 2–6 in Table 2 of ref ) reduced activity by >90%.
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Fluorine substituent effects: While the exact position of fluorine (3' vs. 4') was less critical in diflunisal analogs, its presence enhanced metabolic stability and target binding .
Figure 2: Proposed binding mode of biphenyl carboxylic acids to ACMSD
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Hydroxyl group: Coordinates with zinc ions in the active site.
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Carboxylic acid: Forms hydrogen bonds with Trp191.
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Fluorine: Engages hydrophobic pockets via van der Waals interactions.
Comparative Analysis with Structural Analogs
Impact of Substituent Modifications
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Fluorine vs. trifluoromethyl: The 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (PubChem CID 26597809 ) exhibits increased hydrophobicity (ClogP ≈ 3.1) compared to the title compound (ClogP ≈ 2.4), potentially altering membrane permeability.
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Formyl substitution: Introduction of a formyl group (as in PubChem CID 20099800 ) reduces acidity (pKa ≈ 4.2 for –COOH vs. pKa ≈ 8.1 for –CHO), impacting ionization under physiological conditions.
Stability and Reactivity
Future Research Directions
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